(Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide
Overview
Description
(Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzoxazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with cinnamic acid derivatives using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amides and alkanes.
Substitution: Formation of halogenated benzoxazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
- Evaluated for its anti-inflammatory properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects. The benzoxazole ring is known to intercalate with DNA, while the phenyl groups can participate in π-π stacking interactions.
Comparison with Similar Compounds
(E)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide: The E-isomer of the compound, differing in the configuration around the double bond.
2-phenyl-1,3-benzoxazole: A simpler benzoxazole derivative without the prop-2-enamide moiety.
3-phenylprop-2-enamide: A compound lacking the benzoxazole ring.
Uniqueness: (Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide is unique due to the presence of both the benzoxazole ring and the phenyl-substituted prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(Z)-3-phenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(14-11-16-7-3-1-4-8-16)23-18-12-13-20-19(15-18)24-22(26-20)17-9-5-2-6-10-17/h1-15H,(H,23,25)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQTYMWPSIPZGS-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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